
3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone (DCQ) is a synthetic compound derived from quinoxaline, a heterocyclic aromatic organic compound. DCQ is used in scientific research for a variety of purposes, including as a reagent, an inhibitor, and an activator of certain biochemical reactions. This article will discuss the synthesis method of DCQ, the scientific research applications of DCQ, the mechanism of action of DCQ, the biochemical and physiological effects of DCQ, the advantages and limitations of using DCQ in laboratory experiments, and some potential future directions for research involving DCQ.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Quinoxalinone derivatives demonstrate a wide range of reactivities and applications in chemical synthesis. For example, the reaction of 2-chloro-3-methylquinoxaline with nucleophilic reagents has been explored to form various substituted quinoxalinones, indicating the potential for diverse chemical modifications and applications (Badr et al., 1983). Similarly, iodine-catalyzed C-N bond formation has been used to synthesize 3-aminoquinoxalinones, showcasing the versatility of quinoxalinone scaffolds for synthesizing pharmaceutically active derivatives (Gupta et al., 2017).
Fluorescence Derivatization and Sensing
Quinoxalinone derivatives have been utilized as fluorescence derivatization reagents for the sensitive detection of carboxylic acids in high-performance liquid chromatography, suggesting their potential role in analytical chemistry and sensor development (Yamaguchi et al., 1985).
Pharmacological Applications
Although direct references to the pharmacological applications of "3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone" were not found, quinoxalinone derivatives have been investigated for various biological activities. For instance, the synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase highlights the therapeutic potential of quinoxalinones in the treatment of diabetes and its complications (Yang et al., 2012).
Environmental and Material Science
The detoxification of carcinogenic polyhalogenated quinones by hydroxamic acids, through a mechanism involving double Lossen rearrangement, indicates the potential environmental applications of quinoxalinone derivatives in mitigating pollution from persistent organic pollutants (Zhu et al., 2010).
Propriétés
IUPAC Name |
3-(3,5-dichlorophenoxy)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-13-5-3-2-4-12(13)18-14(15(19)20)21-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFPFUKTDCPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)
![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)
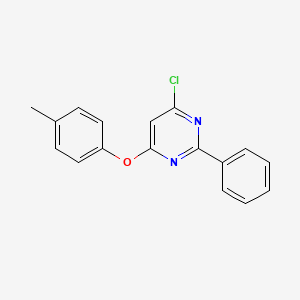
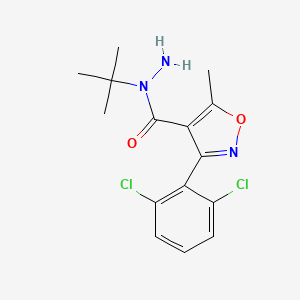
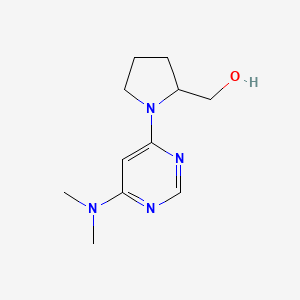

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

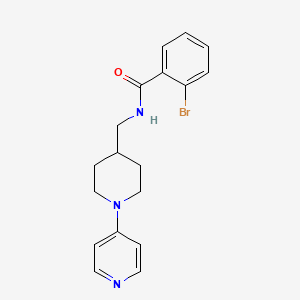
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
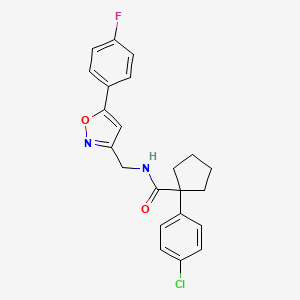
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)
![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)